Tris(1-chloro-2-propyl) Phosphate-d18
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Overview
Description
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled organophosphorus compound. It is a derivative of Tris(1-chloro-2-propyl) Phosphate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .
Mechanism of Action
Target of Action
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP-d18, is a deuterium-labeled compound . It’s primarily used as a tracer for quantitation during the drug development process
Mode of Action
The mode of action of TCPP-d18 involves its interaction with its targets, leading to changes in the pharmacokinetic and metabolic profiles of drugs
Biochemical Pathways
It’s known that deuterium-labeled compounds like tcpp-d18 are used as tracers in drug development, implying their involvement in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of TCPP-d18 involve its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that deuterium-labeled compounds like tcpp-d18 can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
Tris(1-chloro-2-propyl) Phosphate-d18 interacts with various enzymes and proteins in the human body. In a study conducted with human liver microsomes, two metabolites, namely bis(2-chloro-isopropyl) phosphate and bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate, were identified . These interactions highlight the role of this compound in biochemical reactions.
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-chloro-2-propyl) Phosphate-d18 typically involves the reaction of 1-chloro-2-propanol-d6 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include phosphoric acid derivatives, chlorinated alcohols, and substituted phosphates .
Scientific Research Applications
Tris(1-chloro-2-propyl) Phosphate-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of organophosphorus compounds.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of organophosphorus compounds in biological systems.
Environmental Science: Utilized in the analysis of environmental samples to monitor the presence and degradation of organophosphorus flame retardants.
Comparison with Similar Compounds
- Tris(2-chloroethyl) Phosphate (TCEP)
- Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP)
- Tris(2-chloro-1-methylethyl) Phosphate (TCPP)
Comparison: Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved accuracy in mass spectrometric analyses and is less prone to isotopic fractionation .
Biological Activity
Tris(1-chloro-2-propyl) phosphate-d18 (TCPP-d18) is a deuterated form of tris(1-chloro-2-propyl) phosphate (TCPP), an organophosphate flame retardant that has garnered attention due to its widespread use and potential biological effects. This article explores the biological activity of TCPP-d18, focusing on its effects on marine organisms, metabolic pathways, and potential health implications.
Overview of TCPP-d18
TCPP is primarily used as a flame retardant in various materials, including polyurethane foams. The deuterated variant, TCPP-d18, is utilized in analytical chemistry for tracing and quantification purposes. Understanding the biological activity of TCPP and its isotopes is crucial for assessing environmental and human health risks associated with exposure.
Case Study: Effects on Mussel Immunity
A significant study investigated the biological effects of TCPP on the marine mussel Mytilus galloprovincialis. The study revealed that exposure to TCPP induced a hormesis phenomenon—low doses inhibited immune responses while high doses stimulated them. Key findings included:
- Reactive Oxygen Species (ROS) Production : TCPP exposure significantly increased ROS levels in mussel hemocytes, indicating oxidative stress.
- Apoptosis : Higher concentrations of TCPP led to increased apoptosis in hemocytes.
- Gene Expression Changes :
- Upregulation of immune-related genes such as Toll-like receptor (TLR) and galectin.
- Downregulation of lysozyme expression, suggesting compromised innate immunity.
The study concluded that TCPP could adversely affect the immune system of marine mussels, highlighting its role as an environmental contaminant with potential ecological impacts .
In Vitro Human Metabolism Studies
Research into the metabolic pathways of TCPP has identified several metabolites through in vitro assays using human liver microsomes. Key metabolites include:
- Carboxyethyl bis(1-chloro-2-propyl) phosphate (TCIPP-M1)
- 1-Chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3)
These metabolites are crucial for understanding the bioavailability and toxicity of TCPP. Notably, urinary excretion was identified as the primary elimination route for TCPP in animal studies .
Animal Studies
Toxicological evaluations have provided insights into the potential health risks associated with TCPP exposure:
- Carcinogenicity : Studies indicated some evidence of carcinogenic activity in male and female rats, with clear evidence in female mice .
- Organ Weight Changes : Significant increases in liver and kidney weights were observed in rats fed high doses of TCPP, alongside mild histopathological changes .
- Genotoxicity : Most genetic assays indicated that TCPP is not genetically active; however, weak activity was noted in some assays, warranting further investigation .
Summary of Findings
Parameter | Observation |
---|---|
ROS Production | Increased with TCPP exposure |
Apoptosis | Higher rates at elevated concentrations |
Immune Gene Expression | Upregulation of stress-related genes |
Metabolites Identified | TCIPP-M1 and TCIPP-M3 |
Carcinogenic Evidence | Some evidence found in rodent studies |
Organ Weight Changes | Increased liver and kidney weights at high doses |
Genotoxicity | Generally non-genotoxic, with some questionable results |
Properties
CAS No. |
1447569-78-9 |
---|---|
Molecular Formula |
C9H18Cl3O4P |
Molecular Weight |
345.673 |
IUPAC Name |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Synonyms |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
Origin of Product |
United States |
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